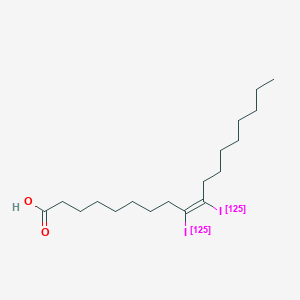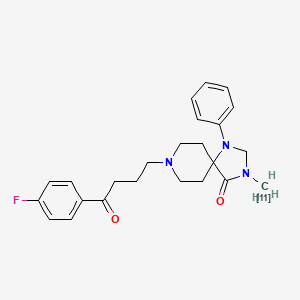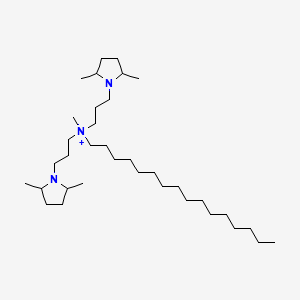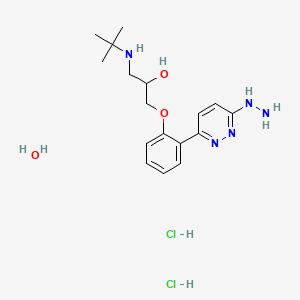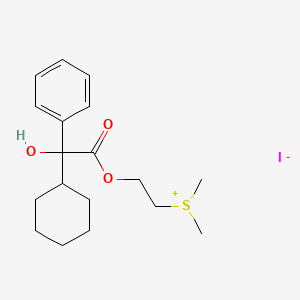
Piminodine esylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piminodine esylate is an opioid analgesic that is an analogue of pethidine (meperidine). It was used in medicine briefly during the 1960s and 1970s, particularly for obstetric analgesia and in dental procedures. This compound produces analgesia, sedation, and euphoria, with side effects similar to other opioids, including potentially serious respiratory depression .
Preparation Methods
The synthesis of piminodine esylate involves the reaction of ethyl 1-(3-anilinopropyl)-4-phenylpiperidine-4-carboxylate with ethanesulfonic acid. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the formation of the esylate salt. Industrial production methods would likely involve large-scale synthesis using similar reaction conditions, with additional steps for purification and quality control .
Chemical Reactions Analysis
Piminodine esylate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound to its corresponding amines.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
Piminodine esylate has been studied for its analgesic properties and its potential use in pain management. It has been compared with other analgesic agents like morphine and meperidine in clinical studies. Research has also focused on its pharmacological effects, including its impact on neurotransmitter uptake and its potential for addiction .
Mechanism of Action
Piminodine esylate exerts its effects by binding to mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters like substance P and glutamate, which are involved in pain transmission. The activation of mu-opioid receptors also leads to hyperpolarization of neurons, reducing their excitability and resulting in analgesia and sedation .
Comparison with Similar Compounds
Piminodine esylate is similar to other opioid analgesics like pethidine (meperidine), alphaprodine, and morphine. it is more potent than pethidine and has a shorter duration of action compared to morphine. This compound’s unique structure, with an anilinopropyl group, distinguishes it from other opioids and contributes to its specific pharmacological profile .
Similar compounds include:
Pethidine (meperidine): An opioid analgesic with similar uses but less potency.
Alphaprodine: Another opioid analgesic with a similar mechanism of action.
Morphine: A well-known opioid analgesic with a longer duration of action.
Properties
CAS No. |
42476-22-2 |
|---|---|
Molecular Formula |
C25H36N2O5S |
Molecular Weight |
476.6 g/mol |
IUPAC Name |
ethanesulfonic acid;ethyl 1-(3-anilinopropyl)-4-phenylpiperidine-4-carboxylate |
InChI |
InChI=1S/C23H30N2O2.C2H6O3S/c1-2-27-22(26)23(20-10-5-3-6-11-20)14-18-25(19-15-23)17-9-16-24-21-12-7-4-8-13-21;1-2-6(3,4)5/h3-8,10-13,24H,2,9,14-19H2,1H3;2H2,1H3,(H,3,4,5) |
InChI Key |
PRERKVDQJAYTGE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CCCNC2=CC=CC=C2)C3=CC=CC=C3.CCS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





